N'-Methyl-N'-(naphthalen-1-yl)acetohydrazide
Description
N'-Methyl-N'-(naphthalen-1-yl)acetohydrazide is a hydrazide derivative characterized by a naphthalene moiety at the hydrazide nitrogen and a methyl group at the adjacent nitrogen. This compound belongs to the acetohydrazide class, known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
N'-methyl-N'-naphthalen-1-ylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(16)14-15(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIPHNGZEJBGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN(C)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475661 | |
| Record name | N'-Methyl-N'-(naphthalen-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483306-55-4 | |
| Record name | N'-Methyl-N'-(naphthalen-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-N’-(naphthalen-1-yl)acetohydrazide typically involves the reaction of naphthalene-1-carboxylic acid hydrazide with methyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-N’-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the naphthalene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce various hydrazine compounds .
Scientific Research Applications
N’-Methyl-N’-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-Methyl-N’-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetohydrazide Derivatives
Key Observations :
Key Observations :
- Anti-inflammatory Potential: Compounds with naphthalene substituents (e.g., 4a) exhibit significant TNF-α suppression, suggesting that N'-Methyl-N'-(naphthalen-1-yl)acetohydrazide may share this activity .
- Enzyme Inhibition : The methyl group in the target compound could enhance metabolic stability compared to unsubstituted hydrazides, as seen in analogs with improved α-glucosidase inhibition .
Physicochemical Properties
- Lipophilicity : The naphthalene moiety increases logP values, enhancing membrane permeability compared to phenyl or pyridyl analogs .
- Hydrogen Bonding : The –NH– group in hydrazides facilitates hydrogen bonding with biological targets, but methylation (as in the target compound) may reduce this interaction .
Biological Activity
N'-Methyl-N'-(naphthalen-1-yl)acetohydrazide is a compound with significant biological activity, particularly noted for its antimicrobial and anti-inflammatory properties. This article explores the various aspects of its biological activities, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.26 g/mol
- Classification : Hydrazide
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Compounds derived from acetohydrazides have been shown to outperform traditional antibiotics against certain bacterial strains. The presence of the naphthalene ring enhances its interaction with biological targets, potentially increasing bioactivity.
A comparative analysis of structural analogs reveals that modifications to the naphthalene moiety can significantly influence binding affinity and selectivity, paving the way for tailored therapeutic agents. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(Naphthalen-1-yl)hydrazinecarbothioamide | Hydrazine derivative | Antimicrobial properties |
| (Z)-N'-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide | Acetohydrazide derivative | Antimicrobial properties |
| N-(2-naphthyl)acetohydrazide | Acetohydrazide derivative | Anticancer activity |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity in various studies. While specific mechanisms are still under investigation, it is believed that the compound's ability to inhibit pro-inflammatory cytokines contributes to its therapeutic potential .
Synthesis and Evaluation
Several studies have focused on synthesizing this compound and evaluating its biological activities. For instance, a study highlighted its synthesis from naphthalene derivatives and subsequent evaluation against various microbial strains. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Structure-Activity Relationship (SAR)
The SAR studies of hydrazide derivatives reveal that substituents on the naphthalene ring can enhance or diminish biological activity. The introduction of electron-donating groups, such as methoxy or hydroxyl groups, has been shown to improve antimicrobial efficacy by facilitating better interaction with bacterial enzymes .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-Methyl-N'-(naphthalen-1-yl)acetohydrazide and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step routes. A common approach involves:
- Step 1 : Esterification of naphthalene acetic acid with methanol and H₂SO₄ (reflux for 6–12 hours) to yield methyl 2-(naphthalen-1-yl)acetate .
- Step 2 : Hydrazide formation by reacting the ester with hydrazine hydrate in ethanol (reflux for 6 hours), yielding 2-(naphthalen-1-yl)acetohydrazide .
- Step 3 : Condensation with aldehydes (e.g., benzaldehyde or substituted benzaldehydes) in ethanol or acetic acid to form hydrazone derivatives .
- Key Conditions : Reactions are monitored via TLC, and products are purified via recrystallization or column chromatography. Yields range from 35% to 90%, depending on substituents .
Q. Which analytical techniques are critical for characterizing This compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C-NMR : To confirm hydrazide backbone and substituent integration (e.g., aromatic protons at δ 7.2–8.4 ppm, methyl groups at δ 2.0–3.0 ppm) .
- IR : Peaks at ~1650–1670 cm⁻¹ (C=O stretch) and ~3180–3320 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (e.g., m/z 405.7 for naphthalene derivatives) .
- Elemental Analysis (CHNS) : Used to verify purity and stoichiometry .
Q. How are preliminary biological activities screened for this compound?
- Methodological Answer :
- In vitro assays :
- Anti-inflammatory : Inhibition of TNF-α production in macrophages (IC₅₀ values reported at 8.5–10.7 µg/mL) .
- Antiviral : Plaque reduction assays against HAV/HIV (e.g., 57.3% suppression of viral replication) .
- In vivo models : Carrageenan-induced hypernociception in rats to evaluate oral efficacy (100 µmol/kg dose comparable to SB-203580) .
Advanced Research Questions
Q. What structural features enhance the bioactivity of This compound derivatives?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) improve lipophilicity and target binding, as seen in triazine-based analogs with 55–57% TNF-α suppression .
- Hydroxy/methoxy groups on arylidene moieties enhance antiviral activity (IC₅₀ = 8.5 µg/mL for 4-hydroxy derivatives) .
- Table 1 : Bioactivity vs. Substituents
| Substituent | Activity (IC₅₀/TI) | Reference |
|---|---|---|
| 4-Hydroxybenzylidene | IC₅₀ = 8.5 µg/mL (HAV) | |
| 3-tert-Butyl pyrazole | 57.3% TNF-α inhibition |
Q. How can computational methods elucidate the mechanism of action?
- Methodological Answer :
- Molecular Docking : Used to predict binding to p38 MAPK or HIV protease (e.g., derivatives with morpholinoethoxy groups show strong hydrogen bonding with kinase active sites) .
- QSAR Studies : Correlate logP values and Hammett constants (σ) with bioactivity to guide synthetic prioritization .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., naphthalene derivatives show stable binding to TNF-α) .
Q. How are crystallographic data validated for structurally complex analogs?
- Methodological Answer :
- Software : SHELX suite for refinement (e.g., SHELXL for small-molecule structures, SHELXS for solution) .
- Validation Metrics :
- R factors (<5%), electron density maps, and Hirshfeld surface analysis to resolve π-stacking or off-set interactions (e.g., π[C=O…π(phenyl) stabilization) .
- Challenges : Discrepancies in torsion angles or hydrogen bonding may arise with low-resolution data (<1.0 Å); iterative refinement with Olex2 or Phenix is recommended .
Q. How should researchers address contradictions in biological or structural data?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal methods (e.g., NMR crystallography for ambiguous XRD results) .
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) to confirm TNF-α inhibition trends .
- Statistical Analysis : Apply ANOVA with Tukey post-hoc tests (p < 0.05) to distinguish artifact-driven outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
